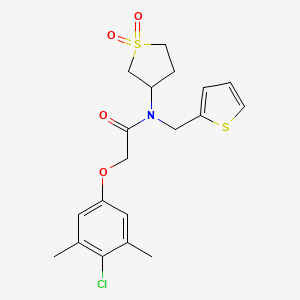![molecular formula C27H24FNO4 B15026366 2-(4-tert-butylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B15026366.png)
2-(4-tert-butylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-tert-butylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butylphenoxy group, a fluorobenzoyl group, and a benzofuran moiety
Métodos De Preparación
The synthesis of 2-(4-tert-butylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide involves multiple steps, each requiring specific reaction conditions. The general synthetic route includes:
Condensation Reaction: The initial step involves the condensation of 4-tert-butylphenol with an appropriate acylating agent to form 4-tert-butylphenoxyacetyl chloride.
Nucleophilic Substitution: The 4-tert-butylphenoxyacetyl chloride is then reacted with 2-(4-fluorobenzoyl)-1-benzofuran-3-amine in the presence of a base to form the desired acetamide compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs.
Análisis De Reacciones Químicas
2-(4-tert-butylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzofuran moiety, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(4-tert-butylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-tert-butylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Interact with Receptors: It may interact with cellular receptors, leading to changes in cell signaling and function.
Modulate Gene Expression: The compound can influence the expression of specific genes, thereby affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparación Con Compuestos Similares
2-(4-tert-butylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide can be compared with other similar compounds, such as:
2-(4-tert-butylphenoxy)propanoic acid: This compound has a similar tert-butylphenoxy group but differs in its overall structure and applications.
2-(4-tert-butylphenoxy)acetamide: While it shares the tert-butylphenoxy group, it lacks the fluorobenzoyl and benzofuran moieties, resulting in different chemical properties and applications.
2-(4-fluorobenzoyl)-1-benzofuran-3-amine: This compound contains the fluorobenzoyl and benzofuran groups but lacks the tert-butylphenoxy group, leading to distinct chemical behavior and uses.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not observed in the similar compounds listed above.
Propiedades
Fórmula molecular |
C27H24FNO4 |
|---|---|
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
2-(4-tert-butylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide |
InChI |
InChI=1S/C27H24FNO4/c1-27(2,3)18-10-14-20(15-11-18)32-16-23(30)29-24-21-6-4-5-7-22(21)33-26(24)25(31)17-8-12-19(28)13-9-17/h4-15H,16H2,1-3H3,(H,29,30) |
Clave InChI |
DXMQPIMABWKNTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-dimethoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide](/img/structure/B15026284.png)

![(2Z)-6-(4-chlorobenzyl)-2-(4-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15026295.png)

![(2Z)-6-(4-chlorobenzyl)-2-(3,4-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15026305.png)
![(3E)-3-({1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15026310.png)
![7-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15026315.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(1-methoxypropan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15026321.png)

![1-oxo-N-[3-(trifluoromethyl)phenyl]-1H-isothiochromene-3-carboxamide](/img/structure/B15026334.png)
![1-(3,4-dimethylphenyl)-3-[N-(6-methoxy-4-methylquinazolin-2-yl)carbamimidoyl]thiourea](/img/structure/B15026344.png)
![(5Z)-2-(4-fluorophenyl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15026354.png)
![4-[(2,4-dichlorophenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B15026358.png)
![N'-{[(3-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide](/img/structure/B15026378.png)
